molecular formula C6H6O4 B2924629 3,4-Dihydroxy-6-methylpyran-2-one CAS No. 2413900-41-9

3,4-Dihydroxy-6-methylpyran-2-one

Cat. No. B2924629
CAS RN: 2413900-41-9
M. Wt: 142.11
InChI Key: HROZMPGAHOAUMW-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-6-methylpyran-2-one is a chemical compound with the molecular formula C6H8O2 and a molecular weight of 112.1265 . It is also known by other names such as 6-Methyl-3,4-dihydropyran-2-one .


Synthesis Analysis

The synthesis of 3,4-Dihydroxy-6-methylpyran-2-one involves organocatalysis with N-heterocyclic carbenes (NHCs). This method has been increasingly used for producing 3,4-dihydropyran-2-ones . Another synthetic strategy involves multicomponent reactions (MCR) approach .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydroxy-6-methylpyran-2-one can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h3H,2,4H2,1H3 .

Scientific Research Applications

Optical Properties and Applications

  • Donor-Acceptor Systems: Compounds containing the 6-methylpyran-2-one group, such as phenylene ethynylene systems, exhibit pronounced solvatochromism in fluorescence. This suggests their potential application in the study of highly polar excited states, with specific compounds achieving fluorescence quantum yields greater than 0.9 in certain solvents, indicating potential use in optical and electronic materials research (Collings et al., 2005).

Synthetic Applications

  • Regioselective Synthesis: A novel method for the regioselective synthesis of highly substituted thiopyran derivatives has been developed, highlighting the utility of related heterocyclic compounds in synthetic organic chemistry for producing densely functionalized structures (Verma et al., 2012).
  • Phytotoxic Activity: Derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have been synthesized and evaluated for phytotoxic activity, showing selective action against certain plant species. This indicates their potential as lead structures for developing new phytotoxic agents (Demuner et al., 2009).

Chemical Synthesis and Reactivity

  • Heteroannulation Protocols: Heteroannulation protocols for synthesizing thiopyran derivatives demonstrate the versatility of pyranone-related compounds in creating complex heterocyclic structures. These methods emphasize high atom economy, excellent yields, and the efficient production of new bonds and stereocenters in a single operation, showcasing their significance in medicinal chemistry and drug discovery (Koley et al., 2013).

Safety and Hazards

The safety data sheet for 3,4-Dihydroxy-6-methylpyran-2-one indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

3,4-dihydroxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3-2-4(7)5(8)6(9)10-3/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROZMPGAHOAUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxy-6-methylpyran-2-one

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